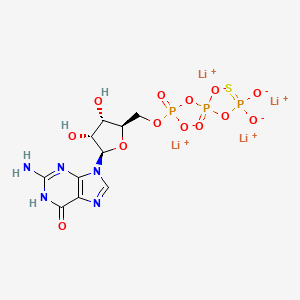

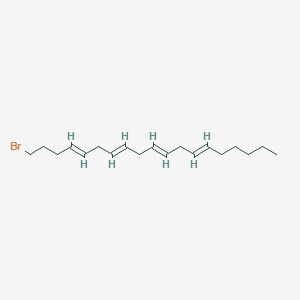

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of functionalized cyclodextrins, including 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate, involves strategic modification of the cyclodextrin molecule to introduce new functional groups. This process enhances the molecule's ability to interact with other substances, such as metals and pollutants, through complexation and encapsulation mechanisms. For instance, Bonomo et al. (2002) detailed the synthesis and complexation behavior of a similar functionalized β-cyclodextrin, showcasing its enhanced interaction with copper(II) ions due to the introduced amino groups (Bonomo, Maccarrone, Rizzarelli, & Vecchio, 2002).

Applications De Recherche Scientifique

Versatile Applications of Cyclodextrins

Cyclodextrins, including their derivatives, have found extensive use across different sectors due to their ability to form inclusion complexes with various molecules. This property allows for a wide range of applications, from pharmaceuticals and drug delivery systems to food and nutrition, cosmetics, textiles, and chemical industries. The inclusion complex formation capability of CDs enables modifications in the physical and chemical properties of molecules, offering solutions to numerous scientific and industrial challenges (Sharma & Baldi, 2016).

Cyclodextrins in Drug Delivery Systems

CDs have been extensively used in designing various novel delivery systems such as liposomes, microspheres, microcapsules, and nanoparticles. Their application significantly improves drug solubility, bioavailability, safety, and stability, making them crucial excipients in drug formulation. The inclusion complexes formed by CDs can solubilize drugs, thus enhancing their therapeutic efficacy and providing controlled release properties (Challa, Ahuja, Ali, & Khar, 2005).

Environmental Applications

Cyclodextrin-based materials, particularly those synthesized with epichlorohydrin, have shown significant promise in environmental applications such as water and wastewater treatment. These materials utilize the host–guest interaction capabilities of CDs to remove pollutants from aqueous solutions effectively. Their unique structural features allow for the adsorption and removal of a wide range of contaminants, demonstrating the potential for cyclodextrin-based polymers in environmental remediation efforts (Crini, 2021).

Food Industry Applications

In the food industry, CDs are employed as additives to improve the quality and shelf life of food products. Their capacity to form inclusion complexes with lipophilic nutrients and flavor constituents helps enhance sensorial qualities and stabilize sensitive ingredients. CDs are recognized for their safety and have been increasingly accepted as food additives, contributing to the development of healthier and functional food products (Gonzalez Pereira et al., 2021).

Safety And Hazards

There is no specific information available on the safety and hazards of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate. However, it’s important to handle all chemicals with appropriate safety precautions.

Orientations Futures

The successful use of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate in the detection of PCBs suggests potential for further research in this area. The development of more efficient and selective sensors for environmental pollutants is a key area of focus in environmental science23.

Propriétés

IUPAC Name |

(5R,10R,15R,20R,25R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41S,42S)-41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHONGFOHSVMN-LRGPBYCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C2[C@H]([C@@H](C(O1)OC3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](OC([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC(O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659802 |

Source

|

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate | |

CAS RN |

121916-94-7 |

Source

|

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)